tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with two hydroxyl groups at the 3 and 5 positions, and a tert-butyl carbamate group at the 1 position
Mechanism of Action
Target of Action
It’s known that the tert-butyl group finds large applications in synthetic organic chemistry . It’s used in chemical transformations and has implications in biosynthetic and biodegradation pathways .
Mode of Action
The mode of action of this compound involves the unique reactivity pattern elicited by the crowded tert-butyl group . This group can be introduced into a variety of organic compounds using certain chemical processes
Biochemical Pathways
The tert-butyl group is relevant in nature and has implications in biosynthetic and biodegradation pathways . It’s used in chemical transformations and can be applied in biocatalytic processes
Result of Action
The introduction of the tert-butyl group into various organic compounds can lead to a variety of chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl chloroformate and a base to form the tert-butyl carbamate, followed by selective hydroxylation using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable and sustainable methods, such as the use of flow microreactor systems for the efficient introduction of the tert-butoxycarbonyl group . These methods offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups at the 3 and 5 positions .
Scientific Research Applications
Tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R,5S)-3,5-dihydroxypiperidine-1-carboxylate: A diastereomer with different stereochemistry at the 3 position.
Tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate: A similar compound with a chloro group at the 6 position.
Uniqueness
Tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its tert-butyl carbamate group provides stability and protection, while the hydroxyl groups offer sites for further functionalization .
Properties
CAS No. |
2382089-24-7 |
---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
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